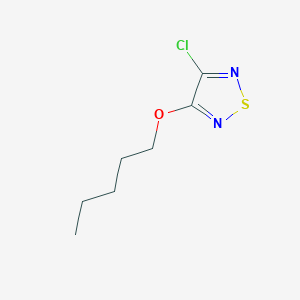![molecular formula C16H23N B14263889 3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline CAS No. 139010-14-3](/img/structure/B14263889.png)
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a cyclohexyl ring substituted with a prop-2-en-1-yl group and a methyl group, attached to an aniline moiety. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline can be achieved through several synthetic routes. One common method involves the alkylation of aniline with a suitable cyclohexyl derivative. For instance, the reaction between 3-methylcyclohexylamine and allyl bromide in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction is typically carried out in an organic solvent like ethanol or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the saturation of the double bond in the prop-2-en-1-yl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the aniline ring using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Nitro or bromo derivatives of the aniline ring.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline: Similar structure with a phenyl group instead of a cyclohexyl group.
3-Methyl-N-(2-methylpentan-2-yl)aniline: Similar structure with a different alkyl substituent on the aniline ring.
Uniqueness
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline is unique due to the presence of both a cyclohexyl ring and a prop-2-en-1-yl group, which confer distinct chemical and physical properties. These structural features may result in unique biological activities and industrial applications compared to other similar compounds.
Eigenschaften
| 139010-14-3 | |
Molekularformel |
C16H23N |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
3-methyl-N-(1-prop-2-enylcyclohexyl)aniline |
InChI |
InChI=1S/C16H23N/c1-3-10-16(11-5-4-6-12-16)17-15-9-7-8-14(2)13-15/h3,7-9,13,17H,1,4-6,10-12H2,2H3 |
InChI-Schlüssel |
ICCBEBRDHLZXGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2(CCCCC2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)

![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)




